
N-(2-Oxopropanoyl)-L-alanine
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Overview
Description
N-(2-Oxopropanoyl)-L-alanine is a modified amino acid derivative where the α-amino group of L-alanine is acylated with a 2-oxopropanoyl (pyruvoyl) group. The compound’s molecular formula is C₆H₉NO₄, with a molecular weight of 159.13 g/mol. The pyruvoyl group may confer unique properties, such as participation in keto-enol tautomerism or interactions with enzymatic systems, distinguishing it from other alanine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pyruvoyl-alanine can be synthesized through the decarboxylation of L-aspartate using L-aspartate-α-decarboxylase, a pyruvoyl-dependent enzyme. This enzyme catalyzes the conversion of L-aspartate to β-alanine, which can then be further modified to produce N-pyruvoyl-alanine .
Industrial Production Methods
Industrial production of N-pyruvoyl-alanine typically involves biotechnological methods due to their efficiency and environmental friendliness. The use of whole-cell biocatalysts expressing L-aspartate-α-decarboxylase from various sources, such as Bacillus subtilis and Corynebacterium jeikeium, has been explored to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions
N-pyruvoyl-alanine undergoes several types of chemical reactions, including:
Decarboxylation: The removal of a carboxyl group, facilitated by enzymes like L-aspartate-α-decarboxylase.
Substitution: The replacement of functional groups, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving N-pyruvoyl-alanine include pyridoxal phosphate and thiamine pyrophosphate, which act as cofactors in enzymatic reactions . The reactions typically occur under mild conditions, such as physiological pH and temperature.
Major Products
The major products formed from the reactions of N-pyruvoyl-alanine include β-alanine and other derivatives that are important in various metabolic pathways .
Scientific Research Applications
N-pyruvoyl-alanine has several applications in scientific research:
Mechanism of Action
N-pyruvoyl-alanine exerts its effects through its involvement in enzymatic reactions. The pyruvoyl group acts as an electrophilic catalyst, facilitating the decarboxylation of L-aspartate to β-alanine . This reaction is crucial in the metabolic pathway of β-alanine and pantothenic acid synthesis .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between N-(2-Oxopropanoyl)-L-alanine and its analogs:
Detailed Analysis of Key Compounds
N-Boc-L-alanine
- Structure : Features a tert-butoxycarbonyl (Boc) group, a bulky protecting group that shields the amine during peptide synthesis.
- Applications : Widely used in solid-phase peptide synthesis to prevent unwanted side reactions. Its stability under basic conditions and ease of removal with acids make it a staple in biochemical research .
- Contrast with Target: Unlike the pyruvoyl group in this compound, the Boc group is inert and non-reactive in most biological contexts.
N-(3-Indolylacetyl)-L-alanine
- Structure : Contains an indole acetyl group linked to L-alanine.
- Research Findings: Low serum levels of this compound correlate with prolonged progression-free survival (PFS) in non-small cell lung cancer (NSCLC) patients undergoing PD-1 inhibitor therapy. It serves as an independent prognostic biomarker, outperforming methomyl in predictive value .
- Contrast with Target : The indole moiety may interact with hydrophobic pockets in proteins, whereas the pyruvoyl group’s ketone could participate in redox reactions or hydrogen bonding.
N-D-gluconoyl-L-alanine
- Structure : Combines gluconic acid (a sugar derivative) with L-alanine.
- Applications: Potential use in glycopeptide synthesis or as a biocompatible conjugate for drug delivery. The hydroxyl-rich gluconoyl group enhances water solubility .
L-Alanyl-L-alanine
- Structure : A simple dipeptide of two alanine residues.
- Applications : Used to study peptide bond stability and as a model for larger peptide systems. Its lack of complex functional groups makes it a baseline for comparing modified derivatives .
- Contrast with Target: The absence of an acyl group limits its reactivity compared to this compound.
Properties
CAS No. |
2392-63-4 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-2-(2-oxopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(6(10)11)7-5(9)4(2)8/h3H,1-2H3,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
LRBARJMHQPHPQP-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)C |
Origin of Product |
United States |
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